2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride
Overview
Description
2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride is a chemical compound with the empirical formula C7H8ClN3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine compounds has been a subject of intense research for numerous decades . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cc1nc2cccnc2[nH]1
. The InChI key for this compound is HRMLTGLKNMSNEW-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 169.61 .Scientific Research Applications
Antagonistic Activity
Imidazo[1,2-a]pyridine derivatives, closely related to 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride, have been identified for their potent binding and antagonistic activities towards specific receptors such as the MCH1R. Introduction of a methyl substituent at specific positions of the imidazo[1,2-a]pyridine core structure has been shown to significantly improve affinity towards these receptors, indicating potential therapeutic applications in modulating receptor-mediated biological responses (Kishino et al., 2009).
Analgesic Activity
Compounds with the imidazo[4,5-b]pyridine structure have been synthesized and evaluated for their analgesic properties. Studies have revealed that certain derivatives exhibit notable analgesic activity, potentially offering a new class of non-narcotic analgesic anti-inflammatory agents. This indicates their potential use in managing pain without the side effects associated with narcotic analgesics (Clark et al., 1978).
Cardiac Function Enhancement
Research into imidazo[4,5-b]pyridine derivatives has also extended into cardiovascular applications. Specific compounds have demonstrated distinct positive inotropic effects and the ability to reduce end-systolic volume without increasing heart rate or myocardial oxygen consumption. This suggests a potential role in improving cardiac efficiency and offering therapeutic benefits in conditions like congestive heart failure (Hellige et al., 1981).
Safety and Hazards
Future Directions
Imidazo[4,5-b]pyridine compounds have been recognized for their wide range of applications in medicinal chemistry . They have the potential to influence many cellular pathways, making them significant in the treatment of various disease conditions . Therefore, the future directions for 2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride could involve further exploration of its potential therapeutic applications.
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to interact with various biological receptors such as gaba a , AT1 and AT2 , including angiotensin II and thromboxane A2 . They also target tubulin, inhibiting cancer cell proliferation and migration .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to modulate the functions of receptors or enzymes in living systems . They can act as positive allosteric modulators of the GABA A receptor , and as antagonists of various biological receptors .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exert potent antiproliferative activity . They can inhibit cancer cell proliferation and migration without affecting the viability of normal cells .
Action Environment
It’s worth noting that imidazo[4,5-b]pyridine derivatives have been studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment .
Properties
IUPAC Name |
2-methyl-1H-imidazo[4,5-b]pyridine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c1-5-9-6-3-2-4-8-7(6)10-5;/h2-4H,1H3,(H,8,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMLTGLKNMSNEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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